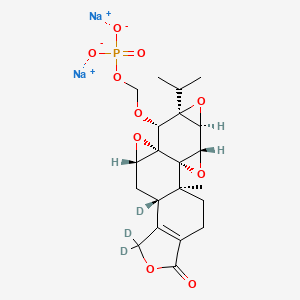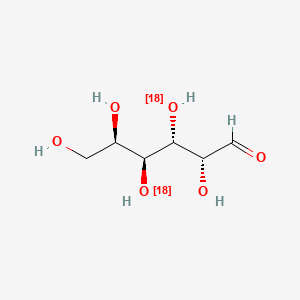
PROTAC SOS1 degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC SOS1 degrader-3 is a potent agent specifically designed to target and degrade the Son of Sevenless 1 (SOS1) protein via the ubiquitin-proteasome system . This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which has emerged as a novel and promising therapeutic strategy for targeting proteins that are difficult to modulate with conventional small molecules .
Preparation Methods
The synthesis of PROTAC SOS1 degrader-3 involves multiple steps, including the preparation of the linker and the conjugation of the SOS1 ligand with an E3 ligase ligand. The synthetic route typically involves the following steps:
Preparation of the Linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.
Conjugation of Ligands: The SOS1 ligand and the E3 ligase ligand are conjugated to the linker through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.
Chemical Reactions Analysis
PROTAC SOS1 degrader-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur at various functional groups within the molecule, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROTAC SOS1 degrader-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the degradation of SOS1 and its effects on cellular processes.
Biology: The compound is employed in biological studies to investigate the role of SOS1 in various signaling pathways and cellular functions.
Medicine: This compound is being explored as a potential therapeutic agent for cancers driven by KRAS mutations, as it can effectively degrade SOS1 and inhibit the KRAS-RAF-ERK signaling pathway
Mechanism of Action
PROTAC SOS1 degrader-3 exerts its effects by inducing the degradation of the SOS1 protein through the ubiquitin-proteasome system. The compound is a bifunctional molecule that simultaneously binds to SOS1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome . The degradation of SOS1 disrupts the KRAS-RAF-ERK signaling pathway, inhibiting the proliferation of cancer cells driven by KRAS mutations .
Comparison with Similar Compounds
PROTAC SOS1 degrader-3 can be compared with other similar compounds, such as:
LHF418: Another potent SOS1 degrader that induces SOS1 degradation through the cereblon (CRBN) E3 ligase.
KRAS-directed PROTACs: These compounds target KRAS directly and degrade it through the von Hippel-Lindau (VHL) or CRBN ligases.
This compound is unique in its ability to specifically target and degrade SOS1, making it a valuable tool for studying and potentially treating KRAS-driven cancers.
Properties
Molecular Formula |
C34H32F3N7O6 |
|---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
2-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-6-methoxy-2-methylquinazolin-7-yl]oxy-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C34H32F3N7O6/c1-16(18-9-19(34(35,36)37)11-20(38)10-18)39-31-22-12-27(49-3)28(13-25(22)40-17(2)41-31)50-15-30(46)42-24-6-4-5-21-23(24)14-44(33(21)48)26-7-8-29(45)43-32(26)47/h4-6,9-13,16,26H,7-8,14-15,38H2,1-3H3,(H,42,46)(H,39,40,41)(H,43,45,47)/t16-,26?/m1/s1 |
InChI Key |
GVWBZLKKNJQQQV-DIERRCTGSA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)






![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)

![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)

![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)

